molecular formula C19H20N6O3 B2838157 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)urea CAS No. 1797726-72-7

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)urea

Cat. No. B2838157
CAS RN: 1797726-72-7
M. Wt: 380.408
InChI Key: AHIUTEIXEQZXEJ-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C19H20N6O3 and its molecular weight is 380.408. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Virtual Screening and Synthesis for Cancer Therapy : A study focused on targeting the urokinase receptor (uPAR) through virtual screening led to the synthesis of analogues that showed promising results in inhibiting breast cancer cell invasion, migration, and adhesion. These compounds also demonstrated the ability to block angiogenesis and induce apoptosis, with one compound exhibiting significant reduction in tumor volumes and metastasis in animal models (Wang et al., 2011).

  • Antimicrobial and Anti-Proliferative Activities : Another study reported on the synthesis of novel derivatives that displayed marked broad-spectrum antibacterial activities and significant anti-proliferative activity against various human tumor cell lines, highlighting their potential as leads for developing new therapeutic agents (Al-Mutairi et al., 2019).

Chemical and Structural Analysis

  • Vibrational Spectral Analysis : Research on 1-alkyl-1-methylpiperazine-1,4-diium salts, which are related to the chemical structure of interest, involved vibrational spectral analysis using both FT-IR and FT-Raman spectroscopy. This study provided insights into the molecular structure, acid-base properties, and potential energy distribution within the molecules (Němečková et al., 2015).

Novel Compound Synthesis with Therapeutic Potential

  • Synthesis of Urea Derivatives for HIV Treatment : A study proposed the use of N-methylpiperazine for the preparation of unsymmetrical bis-ureas as anti-HIV agents. This approach highlights the potential of piperazine derivatives, including those similar to the queried chemical, in the development of novel antiviral compounds (El‐Faham et al., 2008).

  • Antioxidant Properties of Coumarin Derivatives : Research involving the synthesis and characterization of coumarin substituted heterocyclic compounds revealed that these derivatives exhibit high antioxidant activities, suggesting their potential use in combating oxidative stress-related diseases (Abd-Almonuim et al., 2020).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O3/c20-10-15-18(22-6-5-21-15)25-7-3-13(4-8-25)11-23-19(26)24-14-1-2-16-17(9-14)28-12-27-16/h1-2,5-6,9,13H,3-4,7-8,11-12H2,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIUTEIXEQZXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC3=C(C=C2)OCO3)C4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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